N-(4-fluorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
CAS No.: 1251546-04-9
Cat. No.: VC11984832
Molecular Formula: C21H19FN4O2S
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251546-04-9 |
|---|---|
| Molecular Formula | C21H19FN4O2S |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
| Standard InChI | InChI=1S/C21H19FN4O2S/c1-15-4-3-5-17(12-15)13-26(19-8-6-18(22)7-9-19)29(27,28)20-10-11-21-24-23-16(2)25(21)14-20/h3-12,14H,13H2,1-2H3 |
| Standard InChI Key | OBGZCQNDFMYLLZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C |
| Canonical SMILES | CC1=CC(=CC=C1)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Configuration
N-(4-Fluorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-triazolo[4,3-a]pyridine-6-sulfonamide possesses the molecular formula C22H20FN4O2S and a molecular weight of 422.48 g/mol. Its structure integrates a triazolo[4,3-a]pyridine scaffold, a sulfonamide group at position 6, and two aromatic substituents: a 4-fluorophenyl group and a 3-methylbenzyl moiety. The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially influencing binding interactions, while the methyl groups on the benzyl substituent contribute to hydrophobic interactions.
Table 1: Comparative Molecular Data for Triazolo[4,3-a]pyridine Sulfonamides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| N-(4-Fluorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-triazolo[4,3-a]pyridine-6-sulfonamide | C22H20FN4O2S | 422.48 | 4-fluorophenyl, 3-methylbenzyl |
| 3-methyl-N-(4-methylphenyl)-N-[(3-methylphenyl)methyl]-triazolo[4,3-a]pyridine-8-sulfonamide | C22H22N4O2S | 406.5 | 4-methylphenyl, 3-methylbenzyl |
| N-[(2-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,triazolo[4,3-a]pyridine-6-sulfonamide | C20H17FN4O2S | 396.4 | 2-fluorophenyl, 4-methylphenyl |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-(4-fluorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-triazolo[4,3-a]pyridine-6-sulfonamide follows multi-step protocols analogous to those reported for related triazolo-pyridine sulfonamides. A representative route involves:
-
Formation of the Triazolo-Pyridine Core: Cyclocondensation of 2-hydrazinopyridine derivatives with nitriles or carbonyl compounds under acidic conditions.
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Sulfonamide Introduction: Reaction of the intermediate with 4-fluorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) in polar aprotic solvents like dimethylformamide (DMF).
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N-Alkylation: Attachment of the 3-methylbenzyl group via alkylation using 3-methylbenzyl bromide under reflux conditions.
Reaction yields typically range from 40–65%, with purity confirmed through HPLC and spectroscopic methods.
Stability and Reactivity
The compound exhibits moderate stability under ambient conditions, with degradation observed under strong acidic or basic environments. The sulfonamide group (-SO2NH-) participates in hydrogen bonding, while the fluorine atom enhances electrophilic substitution resistance. Spectroscopic characterization via ¹H NMR reveals distinct signals for the methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–8.2 ppm).
Applications in Drug Discovery
Lead Optimization
The compound serves as a lead structure for antimalarial drug development. Modifications at the 4-fluorophenyl and 3-methylbenzyl positions are being explored to improve potency and pharmacokinetics.
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